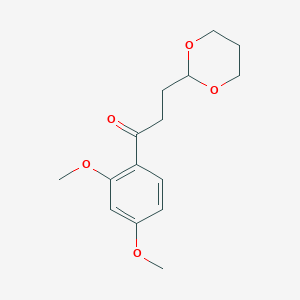

2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

Description

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-17-11-4-5-12(14(10-11)18-2)13(16)6-7-15-19-8-3-9-20-15/h4-5,10,15H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVMWWUCDJWYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCC2OCCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646016 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-41-0 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone (CAS Number: 884504-41-0), a propiophenone derivative with potential applications in medicinal chemistry and drug development.[1][2] While specific experimental data for this particular isomer is limited in publicly available literature, this document synthesizes information from closely related analogues and fundamental chemical principles to offer valuable insights into its synthesis, characterization, potential biological relevance, and safe handling. This guide is intended to serve as a foundational resource for researchers initiating projects involving this and similar molecular scaffolds.

Introduction and Molecular Architecture

This compound belongs to the propiophenone class of organic compounds, characterized by a three-carbon chain attached to a phenyl ring with a ketone functional group. The specific molecular architecture of this compound, featuring two methoxy groups on the aromatic ring at the 2' and 4' positions and a 1,3-dioxane moiety on the propionyl chain, suggests a unique stereoelectronic profile that may impart interesting pharmacological properties.[3] The presence of the dioxane ring, a cyclic acetal, can influence the molecule's polarity, metabolic stability, and conformational flexibility, all of which are critical parameters in drug design.[3][4]

The propiophenone core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] The strategic placement of methoxy groups, known for their ability to modulate receptor binding and metabolic pathways, further enhances the potential of this compound as a lead structure for novel therapeutic agents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 884504-41-0 | [1][2] |

| Molecular Formula | C15H20O5 | [1] |

| Molecular Weight | 280.32 g/mol | [1] |

| IUPAC Name | 1-(2,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | Inferred |

| Appearance | Likely a solid or oil | Inferred |

Synthesis and Purification

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would likely involve the reaction of 1,3-dimethoxybenzene with 3-(1,3-dioxan-2-yl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6] The methoxy groups on the benzene ring are ortho-, para-directing and activating, which should facilitate the acylation at the position para to the 4'-methoxy group and ortho to the 2'-methoxy group.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a general guideline and should be optimized and validated by the performing chemist.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM).

-

Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-(1,3-dioxan-2-yl)propionyl chloride (1.0 eq) in anhydrous DCM via the dropping funnel.

-

Aromatic Substrate Addition: To the stirred mixture, add a solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.

Analytical Characterization (Expected)

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of this compound.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the 6.5-7.8 ppm region, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.- Methoxy group singlets around 3.8-4.0 ppm.- Protons of the 1,3-dioxane ring, typically appearing as multiplets in the 3.7-4.2 ppm range.- Methylene protons of the propionyl chain, appearing as triplets or multiplets. |

| ¹³C NMR | - Carbonyl carbon signal around 195-205 ppm.- Aromatic carbon signals in the 100-165 ppm range.- Methoxy carbon signals around 55-60 ppm.- Dioxane and propionyl chain carbon signals in the aliphatic region. |

| IR Spectroscopy | - A strong carbonyl (C=O) stretching band around 1670-1690 cm⁻¹.- C-O stretching bands for the methoxy and dioxane groups.- Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 280.32 g/mol .- Characteristic fragmentation patterns, including loss of the dioxane moiety or parts of the propionyl chain. |

Potential Applications in Drug Development

While specific biological activities of this compound have not been reported, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.

As a Scaffold for Novel Therapeutics

The propiophenone core is a versatile starting point for the synthesis of a wide array of pharmacologically active compounds. For instance, propiophenone derivatives have been explored as antidiabetic agents.[5] The unique substitution pattern of the target compound could lead to novel derivatives with improved potency, selectivity, or pharmacokinetic profiles.

Role of the 1,3-Dioxane Moiety

The 1,3-dioxane group is not merely a passive structural element. It has been incorporated into various biologically active molecules, including ligands for sigma receptors, which are implicated in neurological disorders and cancer.[4] Furthermore, 1,3-dioxane derivatives have been investigated as modulators to overcome multidrug resistance in cancer chemotherapy.[8] The presence of this moiety in the target compound could therefore confer interesting and potentially valuable biological properties.

Diagram 2: Potential Drug Development Workflow

Caption: A conceptual workflow for utilizing the target compound in drug discovery.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are paramount when handling this compound. While a specific Safety Data Sheet (SDS) is not available, the following guidelines are based on the safety information for related propiophenone derivatives.[9][10][11][12][13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound represents an intriguing, yet underexplored, molecule for chemical and pharmacological research. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from analogous compounds. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential of this and related propiophenone derivatives in the pursuit of novel therapeutic agents.

References

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

13 Friedel-Crafts Acylation. (n.d.). Retrieved January 18, 2026, from [Link]

-

PROPIOPHENONE For Synthesis - Laboratory Chemicals | Alpha Chemika. (n.d.). Retrieved January 18, 2026, from [Link]

-

PROPIOPHENONE FOR SYNTHESIS MSDS CAS No: 93-55-0 MSDS - Loba Chemie. (2015, April 9). Retrieved January 18, 2026, from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE - Theochem @ Mercer University. (n.d.). Retrieved January 18, 2026, from [Link]

-

Friedel-Crafts Acylation | PDF | Organic Chemistry - Scribd. (n.d.). Retrieved January 18, 2026, from [Link]

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | 884504-41-0 [chemicalbook.com]

- 2. 884504-41-0|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. fishersci.de [fishersci.de]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 13. tcichemicals.com [tcichemicals.com]

- 14. lobachemie.com [lobachemie.com]

- 15. fishersci.ca [fishersci.ca]

A Technical Guide to the Physicochemical Properties of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

Executive Summary: 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone is a specialized organic molecule not extensively documented in public scientific literature. This guide provides a comprehensive, theoretical framework for understanding its physicochemical properties based on an analysis of its constituent functional groups. It serves as a predictive resource for researchers, outlining the probable synthetic origins of the compound, its expected characteristics, and the established analytical methodologies required for its empirical validation. The document is structured to deliver actionable insights for professionals in chemical synthesis and drug development, emphasizing the rationale behind predictive analysis and experimental design.

Chemical Identity and Structural Analysis

The compound's name, this compound, provides the blueprint for its molecular structure. A systematic deconstruction of the IUPAC name reveals the following key features:

-

Propiophenone Core: This establishes a three-carbon chain with a ketone at the first carbon (C1) and a phenyl group attached to the same carbon. The ethyl group (C2 and C3) forms the remainder of the "propio-" chain.

-

2',4'-Dimethoxy Substitution: Two methoxy (-OCH₃) groups are attached to the phenyl ring at positions 2 and 4, relative to the point of attachment of the propiophenone chain.

-

3-(1,3-Dioxan-2-yl) Group: A 1,3-dioxane ring is attached at its second carbon to the third carbon (C3) of the propiophenone chain. This cyclic acetal group is a critical feature influencing the molecule's properties and synthesis.

Based on this analysis, the resulting structure contains a highly substituted aromatic ketone with a terminal cyclic acetal. The presence of ether linkages, an aromatic ring, a ketone, and an acetal functional group dictates its chemical behavior and physical properties.

Proposed Synthetic Pathway and Strategic Considerations

The structure of this molecule strongly suggests it is a synthetic intermediate rather than a final product. The 1,3-dioxane group is a classic protecting group for a carbonyl functional group (in this case, an aldehyde).[1][2] Acetals are stable in neutral to strongly basic conditions, which are often required for reactions targeting other parts of a molecule, such as a ketone.[3][4]

A plausible synthetic route would involve the selective protection of a keto-aldehyde precursor. The key challenge in such a synthesis is the chemoselective manipulation of two different carbonyl groups. Since aldehydes are generally more reactive towards acetalization than ketones, this provides a clear strategic path.[5]

Proposed Synthesis Workflow:

-

Precursor Synthesis: The likely starting point is a diketo-aldehyde, which could be synthesized via a Friedel-Crafts acylation of 1,3-dimethoxybenzene with a suitable acyl halide containing a terminal aldehyde.

-

Chemoselective Protection: The more reactive terminal aldehyde of the precursor is selectively protected as a 1,3-dioxane using 1,3-propanediol under mild acidic catalysis.[6] Water must be removed during this step, often with a Dean-Stark apparatus, to drive the equilibrium towards acetal formation.[1]

-

Target Molecule Formation: The resulting molecule, with its ketone intact and aldehyde protected, is the target compound: this compound.

-

Deprotection (if necessary): The aldehyde can be regenerated by treating the compound with aqueous acid, which hydrolyzes the acetal group while leaving the ketone untouched, demonstrating the utility of this intermediate.[4]

The diagram below illustrates this logical workflow.

Caption: Proposed workflow for synthesis and characterization.

Predictive Physicochemical Properties and Analytical Characterization

Without empirical data, the properties of this compound can be predicted by analyzing its structure. This section outlines these expected properties and the standard protocols for their verification.

Physical Properties

| Property | Predicted Value / Characteristic | Rationale & Experimental Protocol |

| Melting Point | Likely a low-melting solid or viscous oil. | The parent compound, propiophenone, has a melting point of 18.6 °C.[7] The added bulk and polarity from the methoxy and dioxane groups would likely increase this. Protocol: Determined using a calibrated melting point apparatus. A sharp melting range (<2 °C) would indicate high purity. |

| Boiling Point | High (>250 °C), likely decomposes before boiling at atmospheric pressure. | The molecular weight is significantly higher than propiophenone (b.p. 218 °C).[7][8] Protocol: Best determined under vacuum distillation to prevent thermal decomposition. |

| Solubility | Insoluble in water; soluble in common organic solvents. | The molecule is largely nonpolar, though the ketone and ether oxygens provide some polarity. It is expected to be insoluble in water but miscible with solvents like methanol, ethanol, ether, benzene, and toluene.[9] Protocol: A standard solubility screen would involve adding 1-5 mg of the compound to 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) and observing dissolution at room temperature and with gentle heating. |

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following table predicts the key signals expected from NMR, FTIR, and Mass Spectrometry.

| Technique | Predicted Spectral Features | Rationale |

| ¹H NMR | - Aromatic Protons (δ 6.5-7.8 ppm): Complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. - Dioxane Protons (δ 3.8-4.9 ppm): Multiple signals. The two protons on the central carbon (C2) of the dioxane ring will appear as a triplet around δ 4.8 ppm.[10][11] The other methylene protons will appear as multiplets.[12] - Methoxy Protons (δ ~3.9 ppm): Two sharp singlets, each integrating to 3H. - Propio- Chain Protons (δ 2.0-3.2 ppm): Two methylene groups appearing as complex multiplets. | Chemical shifts are influenced by the electron-withdrawing ketone and electron-donating methoxy groups on the aromatic ring, and the acetal environment for the dioxane ring. |

| ¹³C NMR | - Ketone Carbonyl (δ ~200-215 ppm): A characteristic downfield signal.[13] - Aromatic Carbons (δ 100-165 ppm): Six distinct signals, with the oxygen-substituted carbons appearing most downfield. - Acetal Carbon (δ ~100 ppm): The C2 carbon of the dioxane ring. - Other Aliphatic & Methoxy Carbons (δ 20-70 ppm): Signals corresponding to the CH₂ groups of the propane chain and dioxane ring, and the -OCH₃ carbons. | The chemical shift of each carbon is determined by its local electronic environment. |

| FTIR | - Aromatic C=O Stretch (~1685 cm⁻¹): A strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[14][15] - C-O Stretches (1000-1300 cm⁻¹): Multiple strong bands from the methoxy and dioxane ether linkages. - Aromatic C=C Stretches (1450-1600 cm⁻¹): Several medium-intensity bands. - Sp² and Sp³ C-H Stretches (2850-3100 cm⁻¹): Signals for both aromatic and aliphatic C-H bonds. | Each functional group absorbs infrared radiation at a characteristic frequency, allowing for qualitative identification. |

| Mass Spec. | - Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight (C₁₆H₂₂O₅ = 310.14). - Key Fragments: Alpha-cleavage is a dominant pathway for ketones.[16] Expect a strong peak at m/z 165 ([M - C₄H₇O₂]⁺, loss of the side chain) corresponding to the stable 2,4-dimethoxybenzoyl cation. Further fragmentation of this ion could yield a peak at m/z 137 by loss of CO.[16] The dioxane group may also fragment, leading to a complex pattern. | Electron ionization mass spectrometry causes predictable fragmentation of the molecular ion based on the stability of the resulting radical cations. |

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this one.

A General HPLC Protocol:

-

Column Selection: A reverse-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size) is a suitable starting point.[17]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (or methanol) and water is typically effective for aromatic ketones.[17][18]

-

Example Gradient: Start with 50:50 Acetonitrile:Water, increasing to 95:5 Acetonitrile:Water over 20 minutes.

-

-

Detection: UV detection is ideal. The conjugated aromatic ketone system should have a strong absorbance maximum (λ_max) between 250-300 nm. A diode-array detector (DAD) can be used to obtain the full UV spectrum, aiding in peak identification.[17]

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

The diagram below outlines the logical flow for the complete analytical characterization of the synthesized compound.

Caption: A comprehensive analytical characterization workflow.

Chemical Stability and Reactivity

-

Acetal Group: The 1,3-dioxane is the most reactive site under acidic conditions, where it will readily hydrolyze back to the aldehyde.[1] It is, however, very stable to bases, nucleophiles, and reducing/oxidizing agents, which is why it serves as an excellent protecting group.[3]

-

Ketone Group: The aromatic ketone is susceptible to nucleophilic attack and can be reduced to a secondary alcohol using agents like sodium borohydride.

-

Aromatic Ring: The electron-donating methoxy groups activate the aromatic ring towards electrophilic aromatic substitution, primarily at the 5' position.

-

Storage: The compound should be stored in a cool, dry place, away from strong acids to prevent degradation of the acetal group. Under neutral or basic conditions, it is expected to be quite stable.

Conclusion

References

- Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone. Benchchem.

- 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Doc Brown's Chemistry.

-

Acetal - Wikipedia. Wikipedia. Available at: [Link]

-

1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. ResearchGate. Available at: [Link]

-

Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles. PubMed. Available at: [Link]

-

17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]

-

Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. Available at: [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]

-

HPLC Method development and instrument QC for Aldehyde and Ketone compounds. DigitalCommons@USU. Available at: [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]

-

Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PMC - NIH. Available at: [Link]

-

The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

-

Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). ResearchGate. Available at: [Link]

-

Selective protection of bifunctional compounds. Science Trove. Available at: [Link]

-

Reduction of a ketone in the presence of an aldehyde. Chemistry Stack Exchange. Available at: [Link]

-

mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

-

Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

(PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]

-

Propiophenone. ChemBK. Available at: [Link]

-

HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies. Available at: [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available at: [Link]

-

IR Spectroscopy Tutorial: Ketones. UCLA Chemistry. Available at: [Link]

-

Fragmentations of protonated acetophenones via intermediate ion–molecule complexes. ScienceDirect. Available at: [Link]

-

propiophenone, 93-55-0. The Good Scents Company. Available at: [Link]

-

Propiophenone. LookChem. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

-

1-Phenyl-1-propanone. PubChem - NIH. Available at: [Link]

-

Design and synthesis of methoxy-chalcone derivatives as potential antimicrobial agent. Sciforum. Available at: [Link]

-

FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. ScienceDirect. Available at: [Link]

-

Propiophenone - Wikipedia. Wikipedia. Available at: [Link]

-

Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. NIH. Available at: [Link]

-

3-(1,3-Dioxolan-2-yl)propanal. LookChem. Available at: [Link]

-

Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Taylor & Francis Online. Available at: [Link]

- WO2010117285A2 - Process for the preparation of grignard compounds. Google Patents.

-

Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. PMC - NIH. Available at: [Link]

-

Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? : r/Chempros. Reddit. Available at: [Link]

Sources

- 1. Acetal - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Propiophenone - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 1,3-DIOXANE(505-22-6) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

In-Depth Technical Guide to the Structure Elucidation of 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This process, known as structure elucidation, is fundamental to understanding a compound's reactivity, biological activity, and potential applications. This guide provides a comprehensive, in-depth exploration of the analytical methodologies and data interpretation required for the structural confirmation of 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone.

This propiophenone derivative, featuring a dimethoxy-substituted aromatic ring and a cyclic acetal (1,3-dioxane) moiety, presents a unique combination of functional groups. Its structure elucidation serves as an excellent case study for the application of modern spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for the chosen analytical strategies. We will delve into the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, demonstrating how a synergistic application of these techniques leads to an unambiguous structural assignment.

Synthesis and Sample Preparation

The synthesis of this compound can be achieved through various synthetic routes, often involving the protection of a carbonyl group as a cyclic acetal followed by functionalization of an aromatic precursor. A plausible synthetic approach involves the Friedel-Crafts acylation of a suitably protected and substituted benzene derivative. For instance, reacting 1,3-dimethoxybenzene with a propanoyl halide or anhydride bearing the 1,3-dioxane group in the presence of a Lewis acid catalyst could yield the target molecule.

For the purpose of structure elucidation, the synthesized compound must be of high purity. Purification is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a crystalline solid suitable for analysis.

Experimental Protocol: Sample Preparation for Spectroscopic Analysis

A crucial aspect of obtaining high-quality spectroscopic data is meticulous sample preparation.

-

NMR Spectroscopy: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent is critical as it must dissolve the analyte without containing protons that would interfere with the ¹H NMR spectrum.

-

Mass Spectrometry: For techniques like Electrospray Ionization (ESI), a dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. For Electron Ionization (EI), a small amount of the solid or a concentrated solution is introduced into the instrument.

-

Infrared Spectroscopy: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

Spectroscopic Analysis and Data Interpretation

The core of structure elucidation lies in the detailed analysis of data obtained from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | d | 1H | H-6' | The proton ortho to the electron-withdrawing carbonyl group is expected to be the most downfield aromatic proton. |

| ~6.5 | dd | 1H | H-5' | This proton is ortho to one methoxy group and meta to the carbonyl group. |

| ~6.4 | d | 1H | H-3' | This proton is ortho to the other methoxy group and para to the carbonyl group. |

| ~4.5 | t | 1H | H-2 of dioxane | The acetal proton is typically found in this region. |

| ~4.1 | m | 2H | H-4e, H-6e of dioxane | Axial and equatorial protons of the dioxane ring will have different chemical shifts and coupling patterns. |

| ~3.9 | s | 3H | OCH₃ | Methoxy group protons appear as sharp singlets. |

| ~3.8 | s | 3H | OCH₃ | The two methoxy groups may have slightly different chemical shifts. |

| ~3.2 | t | 2H | -C(=O)CH₂- | Protons alpha to the carbonyl group are deshielded. |

| ~2.2 | m | 2H | -CH₂-CH₂-dioxane | Protons beta to the carbonyl and adjacent to the dioxane ring. |

| ~2.0 | m | 1H | H-5a of dioxane | |

| ~1.4 | m | 1H | H-5e of dioxane |

Experimental Protocol: ¹H NMR Acquisition

-

Place the prepared NMR tube in the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as a simple pulse-acquire or a zg30 sequence.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 | C=O | The carbonyl carbon of a ketone typically appears in this downfield region.[2][3] |

| ~163 | C-4' | Aromatic carbon attached to a methoxy group. |

| ~160 | C-2' | Aromatic carbon attached to a methoxy group. |

| ~133 | C-6' | Aromatic CH carbon. |

| ~115 | C-1' | Quaternary aromatic carbon. |

| ~105 | C-5' | Aromatic CH carbon. |

| ~98 | C-3' | Aromatic CH carbon. |

| ~101 | C-2 of dioxane | The acetal carbon is characteristically found in this region. |

| ~67 | C-4, C-6 of dioxane | Carbons of the dioxane ring attached to oxygen. |

| ~56 | OCH₃ | Methoxy group carbons. |

| ~55 | OCH₃ | |

| ~40 | -C(=O)CH₂- | Carbon alpha to the carbonyl group. |

| ~28 | -CH₂-CH₂-dioxane | Carbon beta to the carbonyl group. |

| ~26 | C-5 of dioxane | Methylene carbon of the dioxane ring. |

Experimental Protocol: ¹³C NMR Acquisition

-

Using the same sample as for ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment, providing a single peak for each unique carbon atom.

-

For further structural information, DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[4]

2D NMR Spectroscopy

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between atoms.

-

COSY: Reveals proton-proton couplings, helping to identify adjacent protons in the molecule.

-

HSQC: Correlates directly bonded proton and carbon atoms.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrometry Data (ESI-MS):

-

Molecular Ion Peak ([M+H]⁺): For C₁₅H₂₀O₅, the expected monoisotopic mass is 280.1311. In positive ion mode ESI-MS, a prominent peak at m/z 281.1389, corresponding to the protonated molecule, would be expected.

-

Fragmentation Pattern: The fragmentation of the 1,3-dioxane ring is a characteristic feature.[5][6][7][8] Common fragmentation pathways for the propiophenone chain would involve cleavage alpha to the carbonyl group.

Experimental Protocol: ESI-MS Acquisition

-

Infuse the prepared sample solution into the ESI source of the mass spectrometer.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal.[9]

-

Acquire the mass spectrum over a suitable m/z range.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3000-2850 | C-H (aliphatic) | Stretching |

| ~1680 | C=O (aromatic ketone) | Stretching |

| ~1600, ~1480 | C=C (aromatic) | Stretching |

| ~1270, ~1030 | C-O (ether and acetal) | Stretching |

The presence of a strong absorption band around 1680 cm⁻¹ is indicative of a conjugated ketone.[2][3][10] The complex pattern of bands in the 1300-1000 cm⁻¹ region is characteristic of the C-O stretching vibrations of the two methoxy groups and the 1,3-dioxane ring.[11][12]

Experimental Protocol: ATR-FTIR Acquisition

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample on the crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Integration and Structure Confirmation

The final step in the structure elucidation process is to integrate the data from all spectroscopic techniques to build a cohesive and unambiguous picture of the molecule.

-

Molecular Formula: The high-resolution mass spectrum provides the exact mass, which can be used to determine the molecular formula (C₁₅H₂₀O₅).

-

Functional Groups: The IR spectrum confirms the presence of a ketone, aromatic ring, and ether/acetal functionalities.

-

Carbon-Hydrogen Framework: The ¹³C NMR spectrum indicates the presence of 15 unique carbon atoms, consistent with the molecular formula. DEPT experiments help in assigning the types of carbons (quaternary, CH, CH₂, CH₃).

-

Proton Environments and Connectivity: The ¹H NMR spectrum reveals the number and types of protons. The integration values correspond to the number of protons in each environment.

-

Putting it all Together with 2D NMR:

-

COSY correlations will establish the spin systems, for example, the connectivity within the propyl chain and the protons on the dioxane ring.

-

HSQC will link each proton to its directly attached carbon.

-

HMBC is the key to connecting the different fragments. For instance, correlations from the protons of the methoxy groups to the aromatic carbons will confirm their positions. Correlations from the methylene protons alpha to the carbonyl group to the carbonyl carbon and to aromatic carbons will establish the propiophenone core. Similarly, correlations between the protons on the propyl chain and the acetal proton/carbon will link the side chain to the dioxane ring.

-

By systematically analyzing and combining the data from these powerful analytical techniques, the structure of this compound can be unequivocally determined. This integrated approach ensures the highest level of confidence in the structural assignment, a critical requirement in all areas of chemical and pharmaceutical science.

References

-

Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane. Retrieved from [Link]

-

Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 20(12), 1871-1876. doi:10.1002/rcm.2530. Retrieved from [Link]

-

Vandewalle, M., et al. (1969). Studies in organic mass spectrometry. VI. Influence of alkylsubstituents on the fragmentation of 1,3-dioxane. Bulletin des Sociétés Chimiques Belges, 78(7-8), 389-401. Retrieved from [Link]

-

Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Supplementary Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Bergmann, E. D., & Pinchas, S. (1952). The infrared absorption of acetals and ketals. Recueil des Travaux Chimiques des Pays-Bas, 71(2), 161-169. Retrieved from [Link]

-

Allinger, N. L., & Jones, E. S. (1966). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic, 119-122. Retrieved from [Link]

-

Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]

-

Oxford Instruments. (n.d.). X-Pulse | Spectra. Retrieved from [Link]

Sources

- 1. bionmr.unl.edu [bionmr.unl.edu]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. X-Pulse | Spectra [nmr.oxinst.com]

- 5. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Spectroscopic Guide to 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone: A Predictive Analysis for Structural Elucidation

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel organic molecules is a cornerstone of progress. 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone is a compound of interest, featuring a multifaceted structure with a dimethoxy-substituted aromatic ring, a propiophenone backbone, and a cyclic acetal (dioxane) group. The interplay of these functional groups gives rise to a unique spectroscopic fingerprint. This guide provides a detailed, predictive analysis of the spectral data for this compound, offering researchers and scientists a robust framework for its identification and characterization.

As experimental spectra for this specific molecule are not publicly available, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by spectral data from analogous structures, to construct a highly accurate predicted dataset. The causality behind each predicted signal is explained, providing a deeper understanding of the structure-spectrum relationship.

Predicted ¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for mapping the proton framework of a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each non-equivalent proton.

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | d | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded. |

| ~6.50 | d | 1H | Ar-H | Aromatic proton meta to the carbonyl and ortho to a methoxy group. |

| ~6.45 | s | 1H | Ar-H | Aromatic proton shielded by two ortho methoxy groups. |

| ~4.55 | t | 1H | -CH(O)- | Acetal proton, deshielded by two oxygen atoms. |

| ~4.15 | m | 2H | -OCH₂- (dioxane) | Equatorial protons on the carbons adjacent to the oxygens in the dioxane ring. |

| ~3.90 | s | 3H | -OCH₃ | Methoxy group protons. |

| ~3.85 | s | 3H | -OCH₃ | Methoxy group protons. |

| ~3.80 | m | 2H | -OCH₂- (dioxane) | Axial protons on the carbons adjacent to the oxygens in the dioxane ring. |

| ~3.20 | t | 2H | -C(=O)CH₂- | Methylene protons alpha to the carbonyl group. |

| ~2.10 | m | 2H | -CH₂- (dioxane) | Methylene protons on the central carbon of the dioxane ring. |

| ~2.00 | dt | 2H | -CH₂CH(O)- | Methylene protons beta to the carbonyl and alpha to the dioxane ring. |

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing carbonyl group and the electron-donating methoxy groups. The protons of the 1,3-dioxane ring are expected to show complex splitting patterns due to their diastereotopic nature and coupling with each other.[1][2][3]

Predicted ¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~202.0 | C=O | Carbonyl carbon of the ketone. |

| ~163.0 | Ar-C-O | Aromatic carbon attached to a methoxy group. |

| ~160.0 | Ar-C-O | Aromatic carbon attached to a methoxy group. |

| ~132.0 | Ar-CH | Aromatic methine carbon. |

| ~130.0 | Ar-C | Quaternary aromatic carbon attached to the propiophenone chain. |

| ~105.0 | Ar-CH | Aromatic methine carbon. |

| ~102.0 | -CH(O)- | Acetal carbon, significantly deshielded by two oxygens. |

| ~98.0 | Ar-CH | Aromatic methine carbon. |

| ~67.0 | -OCH₂- (dioxane) | Methylene carbons adjacent to the oxygens in the dioxane ring. |

| ~55.5 | -OCH₃ | Methoxy group carbons. |

| ~55.3 | -OCH₃ | Methoxy group carbons. |

| ~38.0 | -C(=O)CH₂- | Methylene carbon alpha to the carbonyl group. |

| ~30.0 | -CH₂CH(O)- | Methylene carbon beta to the carbonyl and alpha to the dioxane ring. |

| ~25.0 | -CH₂- (dioxane) | Central methylene carbon of the dioxane ring. |

The chemical shift of the carbonyl carbon is characteristic of ketones. The aromatic carbons show a wide range of chemical shifts due to the different electronic effects of the substituents. The acetal carbon is found at a characteristically downfield position.[4][5]

Predicted Infrared (IR) Spectral Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Bond | Functional Group |

| ~3100-3000 | Medium | C-H | Aromatic C-H stretch |

| ~2950-2850 | Medium | C-H | Aliphatic C-H stretch |

| ~1680 | Strong | C=O | Ketone carbonyl stretch |

| ~1600, ~1480 | Medium | C=C | Aromatic ring stretch |

| ~1250 | Strong | C-O | Aryl ether stretch |

| ~1100 | Strong | C-O | Acetal C-O stretch |

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl group of the ketone around 1680 cm⁻¹.[6][7] The presence of conjugation with the aromatic ring typically lowers the stretching frequency of the carbonyl group compared to a simple aliphatic ketone.[7][8] The strong C-O stretching bands from the methoxy and dioxane groups will also be significant features.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Caption: Predicted key fragmentation pathway for this compound.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment | Rationale |

| 294 | [M]⁺˙ (Molecular Ion) | The molecular weight of C₁₆H₂₂O₅. |

| 265 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propiophenone chain. |

| 177 | [C₉H₉O₃]⁺ | Benzoyl cation with dimethoxy substitution, resulting from alpha-cleavage. This is often a very stable and abundant fragment for propiophenones.[9] |

| 87 | [C₄H₇O₂]⁺ | Fragment corresponding to the protonated 1,3-dioxane ring, a characteristic fragmentation of acetals.[10] |

The fragmentation of propiophenones is often dominated by alpha-cleavage, leading to the formation of a stable benzoyl cation.[9][11][12] The dioxane ring can also undergo characteristic fragmentation.[10][13][14]

Generalized Experimental Protocols

To obtain high-quality spectral data for a compound like this compound, the following generalized protocols should be followed.

1. NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[15][16][17]

-

Transfer to NMR Tube: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform shimming of the magnetic field (either automatically or manually) to optimize its homogeneity and achieve sharp spectral lines.

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the data.[18]

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[19][20]

2. Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Background Spectrum: Acquire a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

3. Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[21]

-

Instrument Setup: Set up the gas chromatograph (GC) with an appropriate column and temperature program to ensure good separation and peak shape. Set the mass spectrometer (MS) to scan a suitable mass range (e.g., m/z 40-400).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The compound will be separated by the GC and then introduced into the MS, where it will be ionized (typically by electron ionization) and the mass-to-charge ratios of the resulting ions will be detected.[22][23][24]

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions. Compare the fragmentation pattern with predicted pathways.[25]

Conclusion

The predicted spectral data presented in this guide provide a comprehensive spectroscopic profile for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a powerful and synergistic approach to confirming the structure and purity of this molecule. The key identifying features include the specific substitution pattern on the aromatic ring observed in the NMR spectra, the characteristic carbonyl stretch in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum. This guide serves as a valuable resource for researchers in the synthesis, analysis, and application of this and related compounds.

References

- University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Retrieved from [Link]

-

National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

ACS Publications. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Retrieved from [Link]

- ACS Publications. (n.d.). Mass Spectrometry of the Acetal Derivatives of Aldehydic Flavoring Substances.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

- RSC Publishing. (n.d.). Mass Spectra of Some Acetals.

-

ACS Publications. (n.d.). Mass Spectra of Acetal-Type Compounds. Retrieved from [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

ALWSCI. (2023). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

- University of Maryland. (n.d.). Step-by-step procedure for NMR data acquisition.

- Gas Isotopes. (n.d.). NMR Solvent Data Chart.

- University of Illinois. (n.d.). Basic NMR Concepts.

-

ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectra of Acetal-Type Compounds. Retrieved from [Link]

-

University of Illinois. (n.d.). Protocols - Neuroproteomics & Neurometabolomics Center. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]

- Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]

- National Measurement Laboratory. (n.d.). Best Practice Guide - for Generating Mass Spectra.

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

-

ScienceDirect. (1987). Fragmentations of protonated acetophenones via intermediate ion–molecule complexes. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Retrieved from [Link]

Sources

- 1. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1,3-DIOXANE(505-22-6) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CASPRE [caspre.ca]

- 5. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. datapdf.com [datapdf.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. publish.uwo.ca [publish.uwo.ca]

- 18. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 19. chem.washington.edu [chem.washington.edu]

- 20. ckgas.com [ckgas.com]

- 21. uib.no [uib.no]

- 22. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. uknml.com [uknml.com]

- 24. acdlabs.com [acdlabs.com]

- 25. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Biological activity of propiophenone derivatives.

An In-depth Technical Guide to the Biological Activity of Propiophenone Derivatives

Foreword for the Senior Application Scientist

In the dynamic landscape of drug discovery, the identification of novel scaffolds with diverse biological activities is paramount. Propiophenone and its derivatives have emerged as a versatile class of compounds, demonstrating a wide spectrum of pharmacological effects. This guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere recitation of facts. It is structured to provide a deep, mechanistic understanding and a practical framework for the evaluation of these promising molecules. As a senior application scientist, my objective is to not only present the "what" but to elucidate the "why" and the "how"—the causality behind experimental design, the intricacies of mechanistic pathways, and the practical application of robust evaluation methodologies. This document is intended to be a self-contained resource, fostering both conceptual understanding and empowering hands-on application in the laboratory.

Part 1: Foundational Knowledge of Propiophenone Derivatives

The Propiophenone Scaffold: Chemical Properties and Significance

Propiophenone, with its chemical structure of 1-phenylpropan-1-one, is an aryl ketone that serves as a fundamental building block for a vast array of derivatives.[1] Its aromatic ring and reactive keto group provide a template for extensive chemical modifications, leading to compounds with a wide range of biological activities. The propiophenone moiety is found in several pharmaceuticals, including the antidepressant bupropion and the antiarrhythmic propafenone, highlighting its clinical relevance.[2][3] The versatility of this scaffold allows for the synthesis of derivatives with tailored properties, making it an attractive starting point for medicinal chemistry campaigns.

General Strategies for the Synthesis of Propiophenone Derivatives

The synthesis of propiophenone derivatives often begins with the core propiophenone structure, which can be prepared through methods like the Friedel-Crafts acylation of benzene with propanoyl chloride.[1] A common and versatile approach to generating a diverse library of biologically active propiophenone derivatives is through the Claisen-Schmidt condensation. This reaction involves the condensation of a substituted acetophenone with an aromatic aldehyde to form a chalcone, which is an α,β-unsaturated ketone.[4] These chalcone intermediates can then be further modified to yield a variety of propiophenone derivatives.

Caption: Generalized synthesis workflow for propiophenone derivatives via a chalcone intermediate.

Part 2: Key Biological Activities and Mechanisms of Action

Anticancer Activity

Propiophenone derivatives have demonstrated significant potential as anticancer agents, with activity reported against a range of cancer cell lines including HeLa, MCF-7, and PC-3.[2][5]

-

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Many derivatives induce apoptosis (programmed cell death) in cancer cells. Some compounds have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK and NF-κB pathways.[6] The inhibition of these pathways can halt the uncontrolled growth of cancer cells.

Caption: Simplified mechanism of anticancer action for some propiophenone derivatives.

-

Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the nature and position of substituents on the aromatic rings of the propiophenone scaffold significantly influence their anticancer potency. The presence of specific functional groups can enhance cytotoxic activity against particular cancer cell lines.

Antimicrobial Activity

Certain propiophenone derivatives exhibit promising antimicrobial properties against a spectrum of pathogens.

-

Spectrum of Activity: Studies have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[7][8][9] For instance, β-piperidinopropiophenone derivatives have demonstrated antibacterial effects.[7]

-

Proposed Mechanisms: While the exact mechanisms are still under investigation for many derivatives, it is hypothesized that these compounds may disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death. Another potential mechanism is the inhibition of essential microbial enzymes.

Antioxidant Activity

Many propiophenone derivatives, particularly those containing phenolic hydroxyl groups, exhibit potent antioxidant properties.[10]

-

Radical Scavenging Mechanisms: These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11] This activity is crucial in combating oxidative stress.

-

Role in Mitigating Oxidative Stress-Related Diseases: By reducing oxidative stress, these derivatives have the potential to be beneficial in the prevention and treatment of diseases where oxidative damage is a key pathological feature, such as neurodegenerative diseases and cardiovascular disorders.

Anti-inflammatory Activity

The anti-inflammatory potential of propiophenone derivatives has been well-documented.[6][12][13]

-

Inhibition of Pro-inflammatory Mediators: These compounds can inhibit the production of key pro-inflammatory mediators, including cyclooxygenase (COX) enzymes, lipoxygenases (LOX), and inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[6][14]

-

Modulation of Inflammatory Signaling Pathways: Some derivatives have been shown to modulate inflammatory signaling cascades, such as the NF-κB pathway, which plays a central role in the inflammatory response.[6]

Caption: Inhibition of the inflammatory cascade by propiophenone derivatives.

Other Reported Biological Activities

The structural diversity of propiophenone derivatives has led to the discovery of other notable biological activities, including:

-

Antidiabetic Activity: Some derivatives have shown potential as antidiabetic agents by inhibiting protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the insulin signaling pathway.[15]

-

Anticonvulsant Activity: Certain β,β-diphenyl propionic acid amides, which are related to propiophenones, have demonstrated anticonvulsant properties in preclinical models.[13]

Part 3: Methodologies for Biological Evaluation: A Practical Guide

The evaluation of the biological activity of novel propiophenone derivatives follows a hierarchical screening cascade, beginning with high-throughput in vitro assays and progressing to more complex in vivo models for promising candidates.[16]

In Vitro Assays: The First Line of Screening

In vitro assays are essential for the initial assessment of a compound's biological activity in a controlled environment.[17] They are relatively rapid, cost-effective, and allow for the screening of a large number of compounds.[17][18]

Caption: A typical workflow for in vitro screening of chemical compounds.

-

Protocol 1: Cytotoxicity/Anticancer Activity Assessment (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.[19]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the propiophenone derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

-

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][20]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial two-fold dilutions of the propiophenone derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Protocol 3: Antioxidant Capacity Determination (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[10][11]

-

Preparation of Solutions: Prepare a stock solution of the propiophenone derivative and a solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. Include a control (DPPH solution without the compound) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

-

-

Protocol 4: In Vitro Anti-inflammatory Assay (Nitric Oxide Scavenging Activity)

This assay assesses the ability of a compound to scavenge nitric oxide (NO), a key inflammatory mediator.

-

Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside, the test compound at various concentrations, and a phosphate buffer.

-

Incubation: Incubate the mixture at room temperature for 150 minutes.

-

Griess Reagent Addition: Add Griess reagent to the reaction mixture.

-

Absorbance Measurement: Measure the absorbance at 546 nm.

-

Calculation: Calculate the percentage of nitric oxide scavenging activity.

-

In Vivo Models: Evaluating Efficacy and Safety

Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy and safety in a whole organism.[21][22][23]

Caption: Workflow for in vivo evaluation of a drug candidate.

-

Protocol 5: Xenograft Model for Anticancer Efficacy in Mice

This model is widely used to evaluate the antitumor activity of a compound in vivo.

-

Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the propiophenone derivative (e.g., via intraperitoneal injection or oral gavage) and a vehicle control daily for a specified period.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.

-

-

Protocol 6: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity in Rats

This is a classic model for screening acute anti-inflammatory agents.[24][25]

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test propiophenone derivative orally or intraperitoneally to the treatment group and a vehicle to the control group. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

-

Part 4: Data Interpretation and Future Perspectives

Summarizing and Comparing Biological Activity Data

To facilitate the comparison of the biological activity of different propiophenone derivatives, it is crucial to present the data in a clear and structured format.

| Derivative | Target/Assay | IC50 / MIC / % Inhibition | Cell Line / Organism | Reference |

| Anticancer | ||||

| Derivative A | MTT Assay | 10.5 µM | HeLa | [2] |

| Derivative B | MTT Assay | 5.2 µM | MCF-7 | [5] |

| Antimicrobial | ||||

| Derivative C | Broth Microdilution | 16 µg/mL | S. aureus | [8] |

| Derivative D | Broth Microdilution | 32 µg/mL | E. coli | [8] |

| Antioxidant | ||||

| Derivative E | DPPH Scavenging | 25.8 µM | - | [10] |

| Anti-inflammatory | ||||

| Derivative F | Carrageenan Paw Edema | 45% at 3h | Rat | [24] |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity.[2][5] By developing QSAR models, it is possible to predict the activity of novel derivatives and guide the design of more potent compounds. These studies help in identifying the key molecular descriptors that are important for a specific biological activity.

Challenges and Future Directions in the Development of Propiophenone-Based Therapeutics

While propiophenone derivatives show immense promise, there are challenges to be addressed, including optimizing their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and ensuring their safety profile. Future research should focus on:

-

Lead Optimization: Modifying the structure of lead compounds to improve their potency, selectivity, and drug-like properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of the most active compounds.

-